molecular formula C28H27N5O2 B2808820 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207044-94-7

2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2808820
CAS RN: 1207044-94-7
M. Wt: 465.557
InChI Key: UERLUVCUHIZVBA-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C28H27N5O2 and its molecular weight is 465.557. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were characterized using various spectroscopic methods and showed significant antioxidant activity (Chkirate et al., 2019).

  • Synthesis of Quinazolinone Derivatives for Antitumor and Antifungal Activities : El-bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives with active moieties for potential antitumor and antifungal activities. These derivatives were found to exhibit high to moderate activity against certain cell lines (El-bayouki et al., 2011).

Analgesic and Anti-inflammatory Applications

  • Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2015) focused on synthesizing novel quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities. Among the compounds synthesized, one showed potent activities in these areas (Alagarsamy et al., 2015).

Anticancer and Antimicrobial Activities

  • Anticancer Activity through VEGFR-2-TK Inhibition : Hassan et al. (2021) synthesized thiazole-bearing quinolinone derivatives, evaluating their anticancer activity. These compounds exhibited higher anticancer activity than their precursors, with some showing potent VEGFR-2 inhibitory activity (Hassan et al., 2021).

  • Synthesis of Pyrazole Derivatives for Antimicrobial Activities : Raju et al. (2016) synthesized pyrazole derivatives containing a 2-methylquinoline ring system, showing significant antibacterial activity against various strains (Raju et al., 2016).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c34-26(16-18-10-12-20(13-11-18)19-6-2-1-3-7-19)30-25-17-24(21-14-15-21)32-33(25)28-29-23-9-5-4-8-22(23)27(35)31-28/h1-3,6-7,10-13,17,21H,4-5,8-9,14-16H2,(H,30,34)(H,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERLUVCUHIZVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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